1,3-Cyclopentadiene-1-carboxylicacid,5-oxo-,ethylester(9CI)

Description

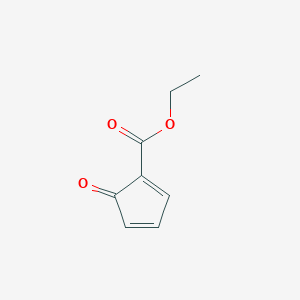

1,3-Cyclopentadiene-1-carboxylic acid, 5-oxo-, ethyl ester (9CI) is a cyclopentadiene derivative featuring a five-membered conjugated diene ring substituted with a carboxylic acid ethyl ester at position 1 and a ketone (oxo) group at position 5.

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

ethyl 5-oxocyclopenta-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C8H8O3/c1-2-11-8(10)6-4-3-5-7(6)9/h3-5H,2H2,1H3 |

InChI Key |

ZYPFFSZZZZVBNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC1=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,3-Cyclopentadiene-1-carboxylic acid, 5-oxo-, ethyl ester (9CI)

General Synthetic Approach

The preparation of this compound typically involves the synthesis of substituted cyclopentadiene derivatives bearing keto and ester functionalities. A common strategy includes:

- Starting from cyclopentadiene or substituted cyclopentadienes.

- Introduction of the carboxylic acid ethyl ester group at the 1-position.

- Oxidation or functionalization at the 5-position to introduce the oxo (ketone) group.

Specific Synthetic Routes and Research Findings

Diels-Alder Reaction-Based Synthesis

One of the well-documented methods to access functionalized cyclopentadiene derivatives such as 1,3-Cyclopentadiene-1-carboxylic acid, 5-oxo-, ethyl ester involves the Diels-Alder reaction between α-oxo sulfines and 1,3-dienes. Research by Damen (2002) describes the synthesis and reactivity of α-oxo sulfines, which can undergo Diels-Alder reactions with substituted 1,3-butadienes to yield functionalized 3,6-dihydro-2H-thiopyran S-oxides. These intermediates can be further manipulated to yield cyclopentadiene derivatives with keto and ester groups at defined positions.

- The α-oxo sulfines are synthesized in situ from α-methylene methyl esters.

- Subsequent Diels-Alder cycloaddition with 1-substituted 1,3-butadienes provides access to the target compounds.

- Modifications in the experimental procedure allow isolation of various substituted α-oxo sulfines, enabling detailed study and optimization of the reaction conditions.

Esterification and Oxidation Steps

The ester moiety (ethyl ester) is typically introduced via esterification of the corresponding carboxylic acid or through the use of ethyl esters of precursors. Oxidation to introduce the ketone (5-oxo) functionality can be achieved by controlled oxidation methods, often using mild oxidants to avoid degradation of the sensitive diene system.

Catalytic and Reaction Conditions

Summary of Preparation Parameters

Analytical and Research Data

Reaction Yields and Selectivity

- The Diels-Alder reactions involving α-oxo sulfines and substituted dienes typically proceed with good regio- and stereoselectivity, allowing for the isolation of pure functionalized cyclopentadiene derivatives.

- Esterification reactions retain stereochemical integrity when optically active alkyl groups are involved, as shown by rearrangement studies of mixed anhydrides.

Chemical Reactions Analysis

1,3-Cyclopentadiene-1-carboxylicacid,5-oxo-,ethylester(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1,3-Cyclopentadiene-1-carboxylic acid, 5-oxo-, ethyl ester is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions such as:

- Diels-Alder Reactions : The compound can act as a diene or dienophile, facilitating the formation of cyclohexene derivatives.

- Functional Group Transformations : The carboxylic acid and ester functionalities can be modified to yield other useful compounds, expanding the synthetic utility of this compound.

Pharmaceutical Development

The compound's derivatives have shown potential in pharmaceutical applications. Research indicates that modifications to the cyclopentadiene framework can lead to:

- Anticancer Agents : Some derivatives exhibit cytotoxic activity against cancer cell lines.

- Anti-inflammatory Compounds : Certain modifications have been investigated for their ability to reduce inflammation in biological systems.

Material Science

The compound is also explored for its potential use in materials science:

- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Cyclohexene Derivatives

A study demonstrated the use of 1,3-cyclopentadiene-1-carboxylic acid, 5-oxo-, ethyl ester in synthesizing cyclohexene derivatives through Diels-Alder reactions. The reaction conditions were optimized for yield and selectivity, showing significant potential for developing complex organic molecules used in pharmaceuticals .

Case Study 2: Anticancer Activity

Research conducted on various derivatives of the compound revealed promising anticancer activity against specific human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene-1-carboxylicacid,5-oxo-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the ester and ketone, allow it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Ring Size and Conjugation Effects

- Cyclohexadiene Derivatives: Larger 6-membered rings (e.g., ) may exhibit reduced ring strain but less pronounced conjugation effects.

- Cyclopentane Derivatives : Saturated rings (e.g., ) lack π-electron systems, limiting applications in Diels-Alder or cycloaddition reactions.

Functional Group Influence

- Oxo Group (C5): The ketone in the target compound could increase electrophilicity at adjacent positions, contrasting with amino () or hydroxy () groups, which introduce nucleophilic or hydrogen-bonding capabilities.

- Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., ) enhance volatility and reduce polarity compared to free carboxylic acids, impacting solubility and synthetic utility.

Steric and Electronic Effects

- Substituent Bulk: The ethyl ester in the target compound introduces moderate steric hindrance, whereas bulkier groups like ethoxy () or aminocarbonyl () may alter reaction pathways.

- Electron-Withdrawing Groups: The oxo group (C5) in the target compound may deactivate the ring toward electrophilic substitution, whereas electron-donating groups (e.g., amino in ) could activate it.

Research Findings and Implications

Reactivity in Cycloadditions : Cyclopentadiene derivatives are classic dienes in Diels-Alder reactions. The target compound’s conjugated diene and electron-withdrawing oxo group may enhance regioselectivity in such reactions compared to cyclohexadiene analogs () or saturated esters ().

Synthetic Applications : Ethyl esters (e.g., ) are often intermediates in prodrug design or polymer synthesis. The oxo group in the target compound could serve as a handle for further functionalization (e.g., reduction to alcohol).

Comparative Stability : Cyclopentadiene derivatives are prone to dimerization due to ring strain, whereas cyclohexadienes () or cyclopentanes () may exhibit greater thermal stability.

Biological Activity

1,3-Cyclopentadiene-1-carboxylic acid, 5-oxo-, ethyl ester (9CI), known by its CAS number 500900-35-6, is a compound belonging to the class of cyclopentadienes. This article delves into its biological activity , exploring its chemical properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 152.15 g/mol

- CAS Number : 500900-35-6

- Synonyms : Ethyl 1,3-cyclopentadiene-1-carboxylate

Antimicrobial Properties

Research indicates that compounds derived from cyclopentadienes exhibit significant antimicrobial activity. A study highlighted the effectiveness of various derivatives against Gram-positive and Gram-negative bacteria, suggesting that the structural features of cyclopentadienes contribute to their bioactivity .

Cytotoxicity and Anticancer Potential

1,3-Cyclopentadiene derivatives have been investigated for their cytotoxic effects on cancer cell lines. In vitro assays demonstrated that certain derivatives can induce apoptosis in human cancer cells, indicating potential as anticancer agents. For instance, a derivative exhibited IC values in the micromolar range against breast and lung cancer cell lines .

Enzyme Inhibition

Enzyme inhibition studies revealed that 1,3-Cyclopentadiene-1-carboxylic acid derivatives can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment by disrupting abnormal cellular processes .

Case Studies

- Antimicrobial Activity : A study tested several cyclopentadiene derivatives against Staphylococcus aureus and E. coli. The results showed that compounds with electron-withdrawing groups had enhanced antibacterial properties compared to those with electron-donating groups.

- Cytotoxicity Assay : An experiment involving MCF-7 breast cancer cells demonstrated that treatment with ethyl esters of cyclopentadienes resulted in significant cell death through apoptosis pathways, with mechanisms involving caspase activation.

Research Findings Summary Table

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1,3-cyclopentadiene-1-carboxylic acid, 5-oxo-, ethyl ester (9CI)?

Methodological Answer:

The compound can be synthesized via esterification of the corresponding carboxylic acid (5-oxo-1,3-cyclopentadiene-1-carboxylic acid) with ethanol under acidic catalysis. A typical protocol involves:

- Reaction Conditions: Reflux with a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) to drive esterification to completion.

- Purification: Distillation or column chromatography to isolate the ester from unreacted acid and alcohol.

- Yield Optimization: Adjusting molar ratios (e.g., excess ethanol) and reaction time (12–24 hours) to maximize conversion .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

Contradictions in bioactivity data may arise from:

- Impurities: Variations in synthetic routes (e.g., residual solvents or side products) can affect biological assays. Use HPLC or GC-MS to verify purity (>95%) before testing .

- Hydrolysis Sensitivity: The ester group may hydrolyze in aqueous media, releasing the parent acid. Monitor stability under assay conditions (pH, temperature) via LC-MS .

- Structural Analogues: Compare results with structurally similar compounds (e.g., methyl esters or ketone derivatives) to identify functional group contributions .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and conjugated ketone (~1680 cm⁻¹) .

- Mass Spectrometry: Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethanol) .

Advanced: How does the electronic structure of the cyclopentadiene ring influence reactivity in Diels-Alder reactions?

Methodological Answer:

The 1,3-cyclopentadiene moiety acts as a diene in Diels-Alder reactions. Key factors include:

- Ring Strain: The non-aromatic cyclopentadiene ring has higher reactivity than aromatic analogues (e.g., benzene derivatives).

- Electron-Withdrawing Groups: The 5-oxo and ester groups withdraw electron density, polarizing the diene and enhancing reactivity with electron-deficient dienophiles (e.g., maleic anhydride).

- Steric Effects: Substituents on the ester group (e.g., ethyl vs. methyl) may influence regioselectivity. Computational modeling (DFT) can predict transition-state geometries .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis or oxidation.

- Moisture Control: Use desiccants (e.g., silica gel) in storage vials.

- Light Sensitivity: Protect from UV light by using amber glassware .

Advanced: How can researchers design experiments to study the compound’s role in modulating enzyme activity?

Methodological Answer:

- Enzyme Assays: Use kinetic assays (e.g., spectrophotometric monitoring of NADH depletion) to test inhibition/activation of target enzymes (e.g., dehydrogenases).

- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding modes with enzyme active sites.

- Metabolite Analysis: After enzymatic hydrolysis, quantify released acid and ethanol via GC or LC-MS to correlate structure-activity relationships .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Protective Equipment: Wear nitrile gloves and safety goggles; avoid contact with skin/eyes.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can computational chemistry aid in predicting the compound’s physicochemical properties?

Methodological Answer:

- Software Tools: Use Gaussian or ORCA for DFT calculations to predict:

- logP: Partition coefficient (lipophilicity) via atomic charge analysis.

- pKa: Acid dissociation constant of the carboxylic acid hydrolysis product.

- Solubility: COSMO-RS simulations in water/organic solvents.

- Validation: Compare computational results with experimental data (e.g., HPLC retention times for logP) .

Basic: What are the industrial and research applications of this compound?

Methodological Answer:

- Pharmaceuticals: Intermediate in synthesizing anti-inflammatory or antiviral agents.

- Material Science: Precursor for functionalized polymers via ring-opening metathesis polymerization (ROMP).

- Catalysis: Ligand in transition-metal complexes for asymmetric synthesis .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization:

- Switch from batch to continuous flow reactors for better temperature control.

- Use immobilized catalysts (e.g., polymer-supported sulfonic acid) to simplify product separation.

- Byproduct Analysis: Identify side reactions (e.g., dimerization) via in-situ FTIR or MS and adjust reaction parameters (e.g., lower temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.